molecular formula C10H18BrNO3 B1454750 (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate CAS No. 919286-71-8

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Cat. No.: B1454750
CAS No.: 919286-71-8
M. Wt: 280.16 g/mol
InChI Key: RLXCSEPIBOWMOJ-MRVPVSSYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing defined stereochemistry. The primary International Union of Pure and Applied Chemistry name is designated as tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, which precisely describes the molecular architecture and stereochemical configuration. This nomenclature system immediately conveys several critical structural elements: the presence of a tert-butyl group serving as a protecting group for the carboxylate functionality, the specific (2S) stereochemical designation indicating the absolute configuration at the chiral center, and the bromomethyl substituent positioned at the 2-position of the morpholine ring system.

The stereochemical designation (S) follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the carbon center bearing the bromomethyl substituent. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions in biological and chemical systems. The morpholine ring system provides the core heterocyclic framework, with the nitrogen atom at position 4 bearing the carboxylate functionality protected by the tert-butyl group.

Alternative systematic representations include the expanded form "4-Morpholinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester,(2S)-" which provides a more detailed breakdown of the functional group relationships. This nomenclature emphasizes the carboxylic acid derivative nature of the compound and explicitly identifies the ester linkage formed with the tert-butyl alcohol moiety.

Nomenclature Component Description Significance
tert-Butyl 1,1-dimethylethyl protecting group Provides steric hindrance and acid-labile protection
(2S) Stereochemical designation Defines absolute configuration at chiral center
2-(bromomethyl) Halomethyl substituent Primary reactive site for nucleophilic substitution
morpholine-4-carboxylate Core heterocycle with ester functionality Provides conformational constraint and polarity

Alternative Chemical Names and Synonyms

The compound exhibits extensive synonymy reflecting various naming conventions and database registration protocols. Primary alternative designations include "N-Boc-(2S)-(Bromomethyl)morpholine," which emphasizes the tert-butoxycarbonyl protecting group nomenclature commonly used in peptide and pharmaceutical chemistry. This alternative name immediately communicates the compound's utility as a protected amino acid derivative or pharmaceutical intermediate to researchers familiar with standard protecting group strategies.

Additional systematic synonyms encompass "tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate" and "(S)-tert-Butyl2-(bromomethyl)morpholine-4-carboxylate," demonstrating minor variations in spacing and parenthetical placement that occur across different chemical databases and literature sources. The designation "1,1-Dimethylethyl (2S)-2-(bromomethyl)-4-morpholinecarboxylate" represents a fully systematic alternative that replaces the common name "tert-butyl" with its systematic equivalent "1,1-dimethylethyl".

Commercial and database-specific identifiers include "DS-3801" and various supplier catalog numbers such as "ULB28671," "AKOS016843294," and "W17582". These alphanumeric designations serve practical purposes in commercial chemical supply chains and inventory management systems. The compound also carries the MDL number MFCD20489339, which provides a unique identifier within the MDL chemical database system used extensively in pharmaceutical and chemical research.

Structural database identifiers include SCHEMBL5287268 within the ChEMBL database system and DTXSID50740404 in the Distributed Structure-Searchable Toxicity database maintained by the Environmental Protection Agency. These specialized identifiers facilitate cross-referencing between different chemical informatics platforms and enable comprehensive literature searching across multiple scientific domains.

Synonym Type Example Usage Context
Protecting Group Nomenclature N-Boc-(2S)-(Bromomethyl)morpholine Synthetic organic chemistry
Systematic Alternatives 1,1-Dimethylethyl (2S)-2-(bromomethyl)-4-morpholinecarboxylate Formal chemical documentation
Commercial Identifiers DS-3801, ULB28671 Chemical supply and procurement
Database Codes SCHEMBL5287268, DTXSID50740404 Computational chemistry and toxicology

Properties

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCSEPIBOWMOJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740404
Record name tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-71-8
Record name tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
CAS Number 919286-71-8
Molecular Formula C₁₀H₁₈BrNO₃
Molecular Weight 280.16 g/mol
Purity (commercial) ≥97%
Boiling Point 328.8 ± 32.0 °C at 760 mmHg
Physical Form Solid
Stereochemistry (S)-enantiomer
Storage Room temperature

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a two-step process:

Reaction Scheme

$$
\text{(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate} \xrightarrow{\text{PBr}3 \text{ or CBr}4/\text{PPh}_3} \text{this compound}
$$

Detailed Synthetic Procedures

Step Reagents & Conditions Description Notes
1 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Commercially available or synthesized from chiral morpholine precursors Chiral purity is critical
2 PBr₃ in dry dichloromethane, 0–25°C Slow addition of PBr₃ to a solution of the alcohol under inert atmosphere, followed by workup Yields typically 70–90%
2 CBr₄ and triphenylphosphine, 0°C Appel reaction: CBr₄ and PPh₃ added to the alcohol in a dry solvent (e.g., DCM), stirred Milder, fewer side rxns
Example Protocol (Literature-Inspired)
  • Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate in dry dichloromethane under nitrogen.
  • Cool to 0°C and add PBr₃ dropwise.
  • Stir at room temperature for 2–4 hours.
  • Quench with saturated sodium bicarbonate.
  • Extract organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Alternative Approaches

Data Table: Preparation Methods Summary

Method Reagents Typical Yield Advantages Limitations
PBr₃ PBr₃, DCM 70–90% High yield, reliable Requires careful handling
Appel Reaction CBr₄, PPh₃, DCM 65–85% Mild, fewer byproducts Generates triphenylphosphine oxide waste
NBS NBS, DCM 50–75% Mild, selective Lower yield, may require optimization
HBr HBr, AcOH 40–60% Simple, accessible Risk of racemization, side reactions

Research Findings and Notes

  • Chiral Integrity : The (S)-configuration is preserved if mild, non-racemizing conditions are used throughout the synthesis.
  • Purification : Final product is typically purified by silica gel chromatography to ensure high chemical and chiral purity.
  • Commercial Availability : The compound is available from reputable suppliers at >97% purity, indicating robust and scalable synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: DS-3801b undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .

Scientific Research Applications

DS-3801b has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the motilin receptor and its role in gastrointestinal motility.

    Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications in functional gastrointestinal disorders.

    Medicine: Explored as a potential treatment for chronic constipation and gastroparesis.

    Industry: Potential use in the development of novel gastrointestinal prokinetic agents

Mechanism of Action

DS-3801b exerts its effects by acting as an agonist of the motilin receptor (GPR38). Upon binding to the receptor, it activates signaling pathways that enhance gastrointestinal motility. This involves the activation of smooth muscle cells in the gastrointestinal tract, leading to increased contractions and improved movement of contents through the digestive system .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and thermal degradation .
  • Hazards : Classified with warnings for skin/eye irritation (H315, H319), respiratory toxicity (H332, H335), and harmful if swallowed (H302) .
  • Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing morpholine moieties via nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The bromomethyl group in the target compound distinguishes it from analogs with hydroxy, amino, or extended alkyl chains. Below is a comparative analysis of key derivatives:

Compound (CAS) Substituent Molecular Formula MW (g/mol) Key Differences Reference
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (919286-71-8) Bromomethyl (BrCH₂) C₁₀H₁₈BrNO₃ 280.16 High reactivity for nucleophilic substitution; moderate stability
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (879403-42-6) Aminomethyl (NH₂CH₂) C₁₀H₁₉N₂O₃ ~227.27* Less toxic but prone to oxidation; used in peptide coupling
4-Boc-2-Hydroxymethylmorpholine (135065-69-9) Hydroxymethyl (HOCH₂) C₁₀H₁₉NO₄ 217.26 Polar, less reactive; suitable for esterification or oxidation
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1416444-68-2) Hydroxyethyl (HOCH₂CH₂) C₁₂H₂₃NO₄ 245.32 Enhanced solubility; used in prodrug design

*Estimated molecular weight based on formula.

Structural Insights

    Biological Activity

    (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, with the molecular formula C₁₀H₁₈BrNO₃, is a morpholine derivative that has garnered interest in pharmacological research due to its potential biological activity, particularly related to gastrointestinal motility and motilin receptor modulation. This compound is characterized by a morpholine ring, a bromomethyl group, and a tert-butyl ester, which contribute to its unique properties and applications in medicinal chemistry.

    • Molecular Weight : 280.16 g/mol
    • Structure : Contains a six-membered morpholine ring with one nitrogen and one oxygen atom.
    • Functional Groups : Bromomethyl and tert-butyl ester groups.

    Research indicates that this compound acts primarily as an agonist of the motilin receptor, which plays a crucial role in regulating gastrointestinal motility. The interaction with this receptor can stimulate gut movements, making it potentially useful in treating disorders such as chronic constipation and other functional gastrointestinal disorders.

    Pharmacological Studies

    Several studies have evaluated the pharmacological potential of this compound:

    • Gastrointestinal Motility : It has been investigated for its effects on gastrointestinal motility through its interaction with motilin receptors. This receptor is essential for regulating gut movements, suggesting that the compound could be beneficial in treating gastrointestinal disorders.
    • Binding Affinity : Studies have shown that this compound exhibits significant binding affinity for motilin receptors, indicating its potential efficacy as a therapeutic agent in modulating digestive processes.
    • Case Studies : In experimental models, this compound has been used to assess its impact on gut motility. For instance, it was noted to enhance gastric emptying in animal models, which supports its application in treating conditions associated with delayed gastric emptying.

    Comparative Analysis with Similar Compounds

    To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructureBiological Activity
    (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylateStructureSimilar receptor interaction but different stereochemical properties may influence efficacy.
    tert-Butyl 2-(chloromethyl)morpholine-4-carboxylateStructureExhibits different binding characteristics due to the chloromethyl group affecting its mechanism of action.

    Synthesis and Derivatives

    The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high yield and purity. The compound serves as a precursor for synthesizing other biologically active derivatives, expanding its potential applications in medicinal chemistry .

    Q & A

    Basic Questions

    Q. What synthetic routes are commonly employed for the preparation of (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate?

    • Methodological Answer : The compound is typically synthesized via alkylation of a morpholine precursor. For example, tert-butyl esters can undergo alkylation using NaH in DMF to introduce bromomethyl groups, as demonstrated in analogous reactions for chloro derivatives . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Enantiomeric purity is confirmed via chiral HPLC or polarimetry .

    Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

    • Methodological Answer :

    • 1H/13C NMR : To confirm the structure, including the tert-butyl group (δ ~1.4 ppm) and morpholine ring protons (δ ~3.0–4.0 ppm).
    • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS expected [M+H]+ ~294.2).
    • Chiral HPLC : To assess enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H column) .

    Q. How should researchers handle and store this compound to ensure stability?

    • Methodological Answer :

    • Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation.
    • Handling : Use gloves and eye protection; avoid exposure to moisture due to the bromomethyl group’s reactivity. For spills, neutralize with inert adsorbents (e.g., silica gel) .

    Advanced Questions

    Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

    • Methodological Answer :

    • Low-Temperature Reactions : Perform alkylation below 0°C to reduce base-induced epimerization.
    • Enantioselective Catalysis : Use chiral auxiliaries or catalysts to favor the (S)-configuration.
    • In Situ Monitoring : Track enantiomeric ratios via chiral HPLC at intermediate steps .

    Q. How does the reactivity of the bromomethyl group compare to chloro analogs in nucleophilic substitution reactions?

    • Methodological Answer :

    • Reactivity Comparison : Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability, making bromomethyl derivatives ~5–10× more reactive in SN2 reactions than chloro analogs. Kinetic studies in acetonitrile show faster alkylation rates (e.g., with amines or thiols) .
    • Side Reactions : Bromo derivatives may produce more byproducts (e.g., elimination under strong base conditions), requiring careful optimization of reaction stoichiometry .

    Q. How can X-ray crystallography resolve the absolute configuration of this compound?

    • Methodological Answer :

    • Crystallographic Refinement : Single crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELX software. The Flack parameter or resonant scattering methods confirm absolute configuration .
    • Key Parameters :
    ParameterTypical Value
    Space GroupP21 (chiral)
    R-factor<0.05
    Flack Parameter~0.02 (S)
    Example from analogous morpholine carboxylate derivatives .

    Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

    • Methodological Answer :

    • Batch vs. Flow Chemistry : Flow systems improve mixing and temperature control, reducing epimerization risks.
    • Workup Optimization : Avoid prolonged exposure to acidic/basic conditions during extraction. Use aqueous/organic biphasic systems with minimal agitation .

    Data Contradictions and Limitations

    • Stereochemical Stability : While highlights chloro derivatives’ stability, bromo analogs may exhibit higher reactivity, requiring stricter temperature control.
    • Safety Data Gaps : The provided evidence lacks specific toxicity data for brominated morpholines; general protocols for bromoalkanes (e.g., lachrymatory effects) should be followed .

    Retrosynthesis Analysis

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

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